molecular formula C21H24N2O5 B14010610 2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 1946-80-1

2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B14010610
CAS No.: 1946-80-1
M. Wt: 384.4 g/mol
InChI Key: LMIAZJBVEQLTGM-UHFFFAOYSA-N
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Description

2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography, ensures the compound’s high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-Benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research .

Properties

CAS No.

1946-80-1

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-benzamido-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H24N2O5/c24-19(17-11-5-2-6-12-17)23-18(20(25)26)13-7-8-14-22-21(27)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,27)(H,23,24)(H,25,26)

InChI Key

LMIAZJBVEQLTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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